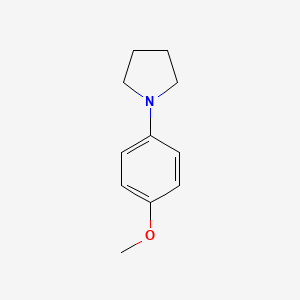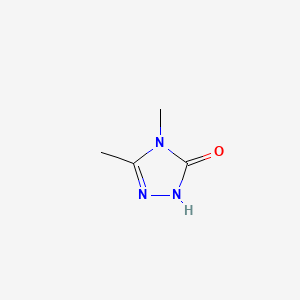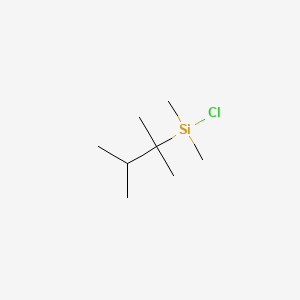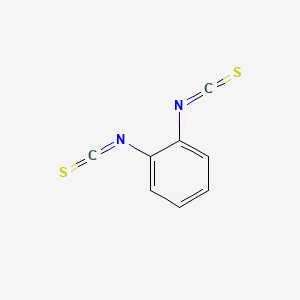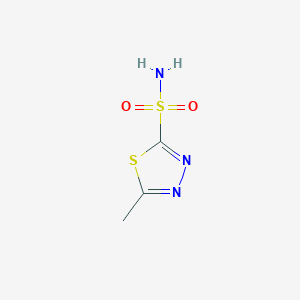
5-Methyl-1,3,4-thiadiazole-2-sulfonamide
Descripción general
Descripción
5-Methyl-1,3,4-thiadiazole-2-sulfonamide, also known as MTS, is an important organic molecule that has been extensively studied in the fields of chemistry, biochemistry, and pharmacology. MTS is a versatile molecule that has been used for a variety of applications, including synthetic chemistry, drug delivery, and as a tool for studying biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitory Properties
5-Methyl-1,3,4-thiadiazole-2-sulfonamide has been identified as an inhibitor of carbonic anhydrase (CA), an enzyme crucial in various physiological processes. Salts of a structurally related compound, 5-amino-2-sulfonamide-1,3,4-thiadiazole, showed significant CA inhibitory properties and were evaluated for potential applications in treating conditions like glaucoma due to their ocular pressure-lowering effects (Díaz et al., 2016). Furthermore, amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown promise as new CA inhibitors (Bülbül et al., 2008).
Antiviral and Antibacterial Applications
This compound derivatives have demonstrated antiviral properties. Compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010). Additionally, some derivatives have exhibited significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).
Anticancer Potential
A series of sulfonamide derivatives bearing 1,3,4-thiadiazole showed inhibitory activity against carbonic anhydrase, which could be leveraged for anticancer applications. Molecular docking studies suggested strong binding of these compounds to target enzymes, indicating their potential as cancer therapeutics (Abas et al., 2021).
Glaucoma Treatment
Compounds derived from 5-amino-1,3,4-thiadiazole-2-sulfonamide have been effective as topical antiglaucoma agents in animal models. These compounds inhibited carbonic anhydrase isozymes and reduced intraocular pressure, suggesting their utility in glaucoma treatment (Barboiu et al., 1999).
Enzyme Inhibition for Various Applications
The inhibition of human carbonic anhydrase I and II by new sulfonamide inhibitors, including derivatives of 1,3,4-thiadiazole-5-sulfonamide, has been explored for various therapeutic applications. These inhibitors could be relevant in treating conditions where altered carbonic anhydrase activity plays a role (Cakir et al., 2004).
Mecanismo De Acción
While the specific mechanism of action for “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” is not mentioned in the search results, it’s known that thiadiazole derivatives have a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities . Their ability to cross cellular membranes allows them to interact strongly with biological targets .
Safety and Hazards
The safety information available indicates that “5-Methyl-1,3,4-thiadiazole-2-sulfonamide” has several hazard statements, including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
5-methyl-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-2-5-6-3(9-2)10(4,7)8/h1H3,(H2,4,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBSUNZHTGPQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



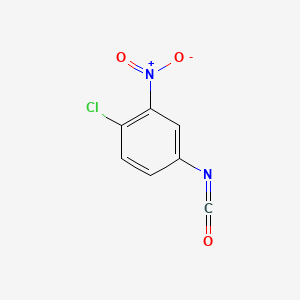
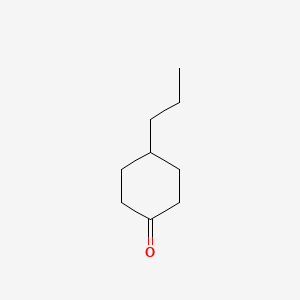
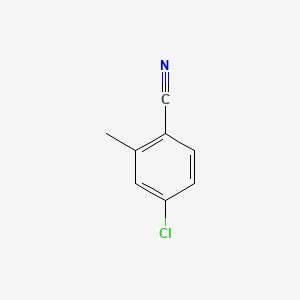


![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1345707.png)
